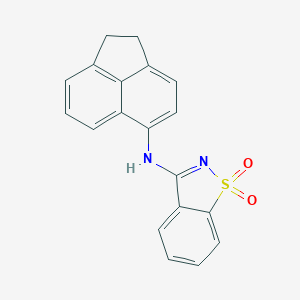
N-(2-ethoxyphenyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)quinoline-8-sulfonamide, also known as E-3174, is a chemical compound that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative is a potent inhibitor of angiotensin-converting enzyme (ACE) and has been shown to have beneficial effects in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the inhibition of ACE, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces the production of angiotensin II and promotes vasodilation, which leads to a decrease in blood pressure and improved cardiovascular function.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been shown to have beneficial effects on blood pressure and cardiovascular function. Studies have demonstrated that N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces blood pressure in hypertensive patients and improves cardiac function in patients with heart failure. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its potent inhibitory activity against ACE, which makes it a valuable tool for studying the role of ACE in cardiovascular disease. However, one limitation of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)quinoline-8-sulfonamide. One area of interest is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms underlying the beneficial effects of N-(2-ethoxyphenyl)quinoline-8-sulfonamide on cardiovascular function. Finally, there is a need for clinical trials to determine the efficacy and safety of N-(2-ethoxyphenyl)quinoline-8-sulfonamide in the treatment of hypertension and other cardiovascular diseases.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the reaction of 2-ethoxyaniline with 8-chloroquinoline-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of ACE, which plays a crucial role in the regulation of blood pressure and cardiovascular function. As such, N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been investigated for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Eigenschaften
Produktname |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-15-10-4-3-9-14(15)19-23(20,21)16-11-5-7-13-8-6-12-18-17(13)16/h3-12,19H,2H2,1H3 |
InChI-Schlüssel |
XDDLOGKNBIQVIX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



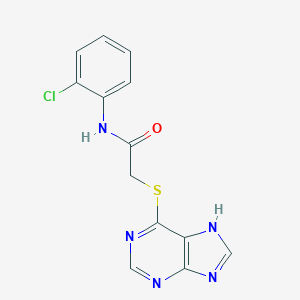

![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
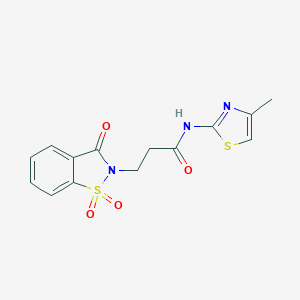

![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
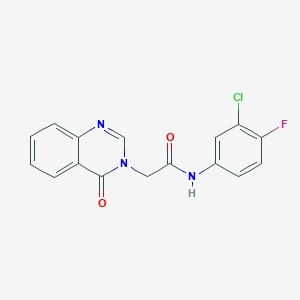
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
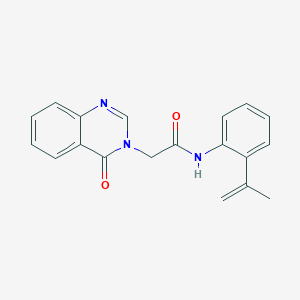
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
